molecular formula C12H17NO2 B14118318 N-(5-methyl-2-propoxyphenyl)acetamide

N-(5-methyl-2-propoxyphenyl)acetamide

Cat. No.: B14118318
M. Wt: 207.27 g/mol
InChI Key: MFTCYAQSBAPABX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-propoxyphenyl)acetamide typically involves the acylation of 5-methyl-2-propoxyphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like pyridine or triethylamine is used to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-propoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-2-propoxyphenyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: N-(phenyl)acetamide, a simpler analog without the methyl and propoxy substituents.

    N-(5-methylphenyl)acetamide: Similar structure but lacks the propoxy group.

    N-(2-propoxyphenyl)acetamide: Similar structure but lacks the methyl group.

Uniqueness

N-(5-methyl-2-propoxyphenyl)acetamide is unique due to the presence of both the methyl and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(5-methyl-2-propoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-4-7-15-12-6-5-9(2)8-11(12)13-10(3)14/h5-6,8H,4,7H2,1-3H3,(H,13,14)

InChI Key

MFTCYAQSBAPABX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)NC(=O)C

Origin of Product

United States

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